1-(1,1-Dipropylbutyl)azetidine hydrochloride
CAS No.: 64467-54-5
Cat. No.: VC18466466
Molecular Formula: C13H28ClN
Molecular Weight: 233.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64467-54-5 |
|---|---|
| Molecular Formula | C13H28ClN |
| Molecular Weight | 233.82 g/mol |
| IUPAC Name | 1-(4-propylheptan-4-yl)azetidin-1-ium;chloride |
| Standard InChI | InChI=1S/C13H27N.ClH/c1-4-8-13(9-5-2,10-6-3)14-11-7-12-14;/h4-12H2,1-3H3;1H |
| Standard InChI Key | GOOPAVZKUXTISZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(CCC)(CCC)[NH+]1CCC1.[Cl-] |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is 1-(4-propylheptan-4-yl)azetidin-1-ium chloride, reflecting its quaternary ammonium structure. The azetidine ring (C₃H₆N) is substituted at the nitrogen atom with a branched alkyl chain (4-propylheptan-4-yl), while the chloride counterion balances the positive charge .
Molecular Descriptors
Key molecular descriptors include:
The branched alkyl chain contributes to steric hindrance, influencing reactivity and intermolecular interactions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(1,1-Dipropylbutyl)azetidine hydrochloride typically involves multi-step alkylation and salt formation:
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Alkylation of Azetidine:
Azetidine derivatives react with alkyl halides (e.g., 1-bromo-1,1-dipropylbutane) in polar aprotic solvents (e.g., dichloromethane or acetonitrile) under basic conditions (e.g., NaOH or K₂CO₃) . -
Hydrochloride Salt Formation:
The free base is treated with hydrochloric acid to yield the hydrochloride salt .
Optimization and Yield
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Solvent Selection: Dichloromethane and acetonitrile are preferred for their ability to dissolve both azetidine and alkylating agents .
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Temperature Control: Reactions are conducted at 40–60°C to balance reaction rate and byproduct formation.
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Purification: Chromatographic techniques (e.g., HPLC) ensure >95% purity, as reported in industrial protocols .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar solvents (water, ethanol) due to ionic interactions; limited solubility in nonpolar solvents .
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Stability: Stable under ambient conditions but hygroscopic, requiring storage in desiccators .
Spectral Data
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¹H NMR (400 MHz, D₂O): δ 3.50–3.20 (m, 4H, azetidine ring), 1.80–1.20 (m, 18H, alkyl chain) .
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IR (KBr): 2800 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (N-H bend), 750 cm⁻¹ (C-Cl stretch) .
Reactivity and Functionalization
Nucleophilic Substitution
The azetidine nitrogen can undergo alkylation or acylation, enabling derivatization:
Example: Reaction with methyl iodide yields quaternary ammonium salts .
Ring-Opening Reactions
Under acidic conditions, the azetidine ring may open to form linear amines, though steric hindrance from the dipropylbutyl group reduces this tendency .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | Wear gloves and lab coats |
| H319: Eye irritation | Use safety goggles |
| H335: Respiratory irritation | Use fume hoods |
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